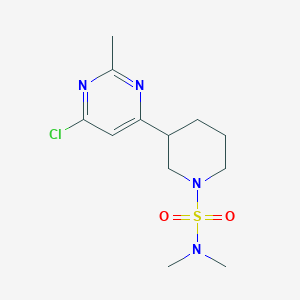

3-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide

Vue d'ensemble

Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are found in several classes of drugs, including antibacterials, diuretics, and anticonvulsants .

Molecular Structure Analysis

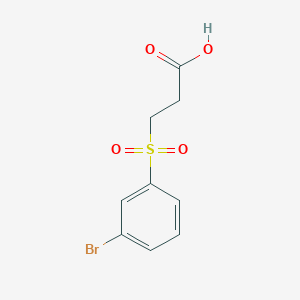

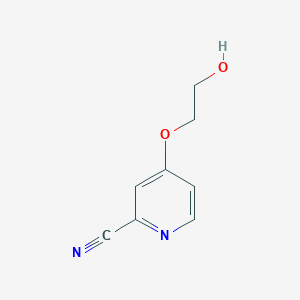

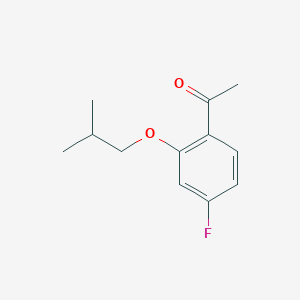

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The presence of these heterocycles can greatly influence the compound’s chemical properties and biological activity .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo various chemical reactions. For example, the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s water solubility .Applications De Recherche Scientifique

Synthesis and Reactivity

One-Pot Synthesis : Compounds related to 3-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide have been used in one-pot synthesis processes. For example, N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides were synthesized through a reaction involving 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides (Rozentsveig et al., 2013).

Complexation with Metal Ions : Sulfonylated compounds, akin to 3-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide, have been studied for their ability to complex with metal ions like Nickel (II) and Iron (II). This research is significant in exploring the biological and catalytic potential of these compounds in pharmaceutical and chemical industries (Orie et al., 2021).

Supramolecular Structures : Studies have been conducted on the supramolecular structures of similar sulfonamides, focusing on their hydrogen-bonding arrangements, which is crucial in understanding their chemical behavior and potential applications (Kosutić Hulita et al., 2005).

Biological and Pharmaceutical Applications

Antitumor Activity : Sulfonamide derivatives, which include structures similar to 3-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide, have been designed and synthesized for potential use as antitumor agents. These derivatives aim to achieve high efficacy with low toxicity (Huang et al., 2001).

Herbicidal Activity : Research has also been done on synthesizing optically active derivatives with structures similar to 3-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide for use in herbicides. These compounds showed significant herbicidal activity, indicating their potential in agricultural applications (Hosokawa et al., 2001).

Antimicrobial Properties : Similar sulfonamide compounds have been tested for their antimicrobial properties, revealing their effectiveness against various bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Othman et al., 2019).

Environmental Impact and Degradation

- Soil Degradation : Research has been conducted on the degradation of imazosulfuron, a compound structurally related to 3-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide, in soil. Understanding the environmental fate of these compounds is crucial for assessing their ecological impact (Morrica et al., 2001).

Mécanisme D'action

Mode of Action

It is known that many compounds with a pyrimidine ring, such as this one, often interact with their targets by binding to them, which can inhibit or enhance the target’s function .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways .

Orientations Futures

Propriétés

IUPAC Name |

3-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN4O2S/c1-9-14-11(7-12(13)15-9)10-5-4-6-17(8-10)20(18,19)16(2)3/h7,10H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJUCDRSGHOASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1400955.png)

![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)